molecular formula C15H23NO3 B14706267 4-Amino-2-(octyloxy)benzoic acid CAS No. 13736-75-9

4-Amino-2-(octyloxy)benzoic acid

Cat. No.: B14706267
CAS No.: 13736-75-9
M. Wt: 265.35 g/mol
InChI Key: SSIMXWSWYKRXPZ-UHFFFAOYSA-N
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Description

4-Amino-2-(octyloxy)benzoic acid is an organic compound with the molecular formula C15H23NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and an octyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(octyloxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(octyloxy)benzoic acid. This can be achieved by reacting octanol with 2-hydroxybenzoic acid in the presence of an acid catalyst.

    Amination: The next step involves introducing the amino group at the 4-position. This can be done through a nitration reaction followed by reduction. The nitration of 2-(octyloxy)benzoic acid yields 4-nitro-2-(octyloxy)benzoic acid, which is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(octyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide are typical reagents.

Major Products:

    Oxidation Products: Nitro derivatives of this compound.

    Reduction Products: Corresponding amines.

    Substitution Products: Various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

4-Amino-2-(octyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(octyloxy)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The amino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

    4-Aminobenzoic Acid: Similar in structure but lacks the octyloxy group.

    2-(Octyloxy)benzoic Acid: Similar but lacks the amino group.

    4-Nitro-2-(octyloxy)benzoic Acid: A nitro derivative of the compound.

Uniqueness: 4-Amino-2-(octyloxy)benzoic acid is unique due to the presence of both the amino and octyloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

13736-75-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-amino-2-octoxybenzoic acid

InChI

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-11-12(16)8-9-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18)

InChI Key

SSIMXWSWYKRXPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

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